molecular formula C6H2ClF2NO B8617443 2,6-Difluoronicotinic acid chloride

2,6-Difluoronicotinic acid chloride

Cat. No. B8617443
M. Wt: 177.53 g/mol
InChI Key: XSAUXXXQTXJNEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoronicotinic acid chloride is a useful research compound. Its molecular formula is C6H2ClF2NO and its molecular weight is 177.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Difluoronicotinic acid chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoronicotinic acid chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H2ClF2NO

Molecular Weight

177.53 g/mol

IUPAC Name

2,6-difluoropyridine-3-carbonyl chloride

InChI

InChI=1S/C6H2ClF2NO/c7-5(11)3-1-2-4(8)10-6(3)9/h1-2H

InChI Key

XSAUXXXQTXJNEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)Cl)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2,6 difluoronicotinic acid, (0.479 g, 3.012 mmol) was suspended in 30 mL dry methylene chloride and treated with thionyl chloride (2.5 mL, 34.27 mmol), under reflux for 90 minutes. The reaction mixture was cooled to room temperature and the solvents removed under reduced pressure on a rotary evaporator, the residue obtained was further dried under high vacuum to give 2,6 difluoronicotinoyl chloride. 2,6 difluoronicotinoyl chloride was suspended in 30 mL acetonitrile, to this was added 2-fluoro-5-chlorobenzamidine (0.52 g, 3.012 mmol) and di-isopropylehylamine (1.04 mL, 6/024 mmol). The reaction mixture was allowed to stir at room temperature for one hour, at this time the formation of the acyl amidine intermediate was confirmed by LCMS as set forth below. The reaction mixture was then heated to reflux for three hours and cooled to room temperature. The reaction mixture was concentrated to dryness on a rotary evaporator and the residue was taken up in water. The suspension obtained was placed in an ice bath and acidified with 10% aq. hydrochloric acid to pH 4. The solid precipitate that formed was filtered and washed with water and anhydrous ether and dried to give 0.611 g of 2-(2-fluoro, 5-chloro) phenyl-7-fluoro-pyrido-8-pyrimidone. ESIMS M+obsd. 294.3 M+cald. 293.66. 1H NMR d6 DMSO. δ13.15, bs, 1H; δ8.7, t, 1H; δ7.9, m, 1H; δ7.75, m, 1H; δ7.5, t, 1H; δ7.4, dd, 1H;
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